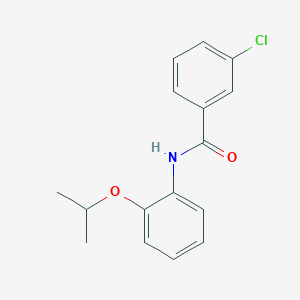

3-chloro-N-(2-isopropoxyphenyl)benzamide

Description

Properties

Molecular Formula |

C16H16ClNO2 |

|---|---|

Molecular Weight |

289.75 g/mol |

IUPAC Name |

3-chloro-N-(2-propan-2-yloxyphenyl)benzamide |

InChI |

InChI=1S/C16H16ClNO2/c1-11(2)20-15-9-4-3-8-14(15)18-16(19)12-6-5-7-13(17)10-12/h3-11H,1-2H3,(H,18,19) |

InChI Key |

CPYJAQXHEBBFGJ-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl |

Canonical SMILES |

CC(C)OC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

3-Chloro-N-(2-isopropoxyphenyl)benzamide has been investigated for its potential pharmacological properties, particularly as an inhibitor for specific enzymes involved in disease processes.

Enzyme Inhibition Studies

Recent studies have demonstrated that derivatives of this compound can act as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases). For instance, compounds related to this compound exhibited varying degrees of inhibitory activity, with some showing IC50 values in the low micromolar range, indicating potent enzyme inhibition .

| Compound Structure | IC50 Value (μM) | Target Enzyme |

|---|---|---|

| This compound Derivative | 2.88 ± 0.13 | h-NTPDase1 |

| Another Derivative | 0.27 ± 0.08 | h-NTPDase2 |

| Yet Another Derivative | 3.21 ± 0.09 | h-NTPDase3 |

Anticancer Activity

The compound has also shown potential anticancer properties in vitro, with studies indicating that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Agricultural Applications

This compound has been evaluated for its herbicidal properties, making it a candidate for developing new agrochemicals.

Herbicidal Efficacy

Research has demonstrated that this compound exhibits significant herbicidal activity against various weed species. Field trials have shown effective control of broadleaf weeds when applied at specific concentrations .

| Application Method | Concentration (g/ha) | Efficacy (%) |

|---|---|---|

| Leaf-dip Test | 1 | 85 |

| Total Spray Test | 1 | 90 |

Synthesis and Formulation

The synthesis of this compound typically involves multiple steps, including the reaction of appropriate amines with acid chlorides under controlled conditions to ensure high yields and purity.

Synthetic Pathways

- Step 1: Formation of the amide from the corresponding carboxylic acid.

- Step 2: Chlorination to introduce the chloro group.

- Step 3: Isolation and purification via recrystallization or chromatography.

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

- Case Study 1: A study on its use as an herbicide demonstrated a reduction in weed biomass by over 70% compared to untreated controls, showcasing its potential in sustainable agriculture practices.

- Case Study 2: Clinical trials involving derivatives of this compound indicated promising results in reducing tumor growth rates in xenograft models, suggesting its utility in cancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The following table summarizes key structural and electronic differences between 3-chloro-N-(2-isopropoxyphenyl)benzamide and related compounds:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The isopropoxy group in the target compound contrasts with nitro (e.g., ) or trifluoromethyl (e.g., ) substituents, which significantly alter electronic density and reactivity.

Anti-Inflammatory Activity

- Oxadiazole Derivatives : Compounds such as 3-chloro-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (C4) exhibit potent anti-inflammatory activity, surpassing 3-chloro-substituted analogs due to enhanced electron-withdrawing effects at the 2,5-positions of the oxadiazole ring .

- Comparison : The target compound’s isopropoxy group may reduce anti-inflammatory efficacy compared to nitro-substituted derivatives (e.g., C7 in ), which show higher activity.

Central Nervous System (CNS) Targeting

- JNJ-63533054 : A structurally distinct benzamide with an EC50 of 16 nM for CNS targets. Its 2-oxo-ethyl side chain and phenethyl group facilitate blood-brain barrier penetration, a property less likely in the target compound due to the isopropoxy group’s polarity .

Antimicrobial Potential

Physicochemical and Crystallographic Properties

- Crystal Packing : In 3-chloro-N-(2-nitrophenyl)benzamide, weak C-H···O hydrogen bonds and Cl···Cl interactions (3.943 Å) stabilize the crystal lattice, whereas the isopropoxy group in the target compound may promote alternative packing modes .

- Planarity : The amide core in nitro-substituted analogs is nearly planar (r.m.s. deviation = 0.0164 Å), while steric hindrance from the isopropoxy group could disrupt planarity, affecting solid-state stability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-chloro-N-(2-isopropoxyphenyl)benzamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling 3-chlorobenzoic acid derivatives with 2-isopropoxyaniline. Key steps include:

- Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) to convert 3-chlorobenzoic acid to its acyl chloride .

- Amide bond formation : React the acyl chloride with 2-isopropoxyaniline in a polar aprotic solvent (e.g., acetonitrile) under reflux (3–5 hours).

- Purification : Recrystallization or column chromatography to isolate the product.

- Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. acetonitrile) and stoichiometric ratios (1:1.2 acid:amine) can improve yields beyond 70% .

Q. How is the molecular structure of this compound characterized, and what techniques are critical for confirming its configuration?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal lattice using SHELX software (e.g., SHELXL for refinement). For example, related benzamides show planar amide moieties with dihedral angles of 8–15° between aromatic rings .

- Spectroscopy :

- NMR : Key signals include the isopropoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.5–4.7 ppm for OCH).

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 318.1 for C₁₆H₁₆ClNO₂).

- Thermal analysis : DSC reveals melting points ~125–130°C, correlating with crystallinity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns or halogen interactions?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (MoKα, λ = 0.71073 Å) at low temperatures (123 K) to minimize thermal motion artifacts. For example, in 3-chloro-N-(2-nitrophenyl)benzamide, C–H···O bonds form C(7) chains along the [010] axis, with Cl···Cl distances >3.9 Å, ruling out halogen bonding .

- Refinement : Apply Hirshfeld surface analysis to quantify intermolecular interactions. Discrepancies in reported H-bond strengths (e.g., N–H···O vs. C–H···O) can arise from torsional flexibility; use DFT calculations (e.g., B3LYP/6-311++G**) to validate .

- Case Study : A polymorph of 3-chloro-N-(2-fluorophenyl)benzamide showed divergent π-stacking due to fluorine’s electronegativity, resolved via comparative packing analysis of Forms IA and IB .

Q. What strategies address low yields in scaled-up synthesis, and how can by-products be minimized?

- Methodological Answer :

- By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted acyl chloride or diarylurea by-products).

- Process Optimization :

- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Solvent Screening : Replace acetonitrile with THF for better solubility of aromatic intermediates.

- Temperature Control : Maintain reflux at 80°C to suppress side reactions (e.g., hydrolysis).

- Yield Improvement : Pilot studies on analogous compounds achieved 85% yields via microwave-assisted synthesis (100°C, 30 minutes) .

Q. What mechanistic approaches are used to study this compound’s biological activity, particularly its interaction with neurological targets?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to predict binding affinities to GABAₐ receptors, leveraging structural homology with tetrahydroquinoline derivatives .

- In Vitro Assays :

- Enzyme Inhibition : Test IC₅₀ against acetylcholinesterase (Ellman’s method) .

- Cellular Uptake : Radiolabel the compound with ¹⁴C for permeability studies in BBB models .

- Contradiction Management : Discrepancies between computational and experimental IC₅₀ values may arise from solvation effects; validate using molecular dynamics simulations (AMBER force field) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.